

# Application Notes and Protocols for In Vivo Studies of NRX-0492

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NRX-0492

Cat. No.: B10862036

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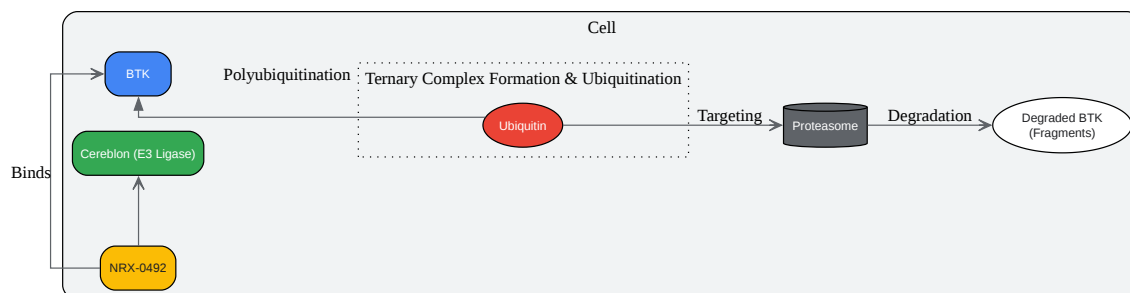
## Introduction

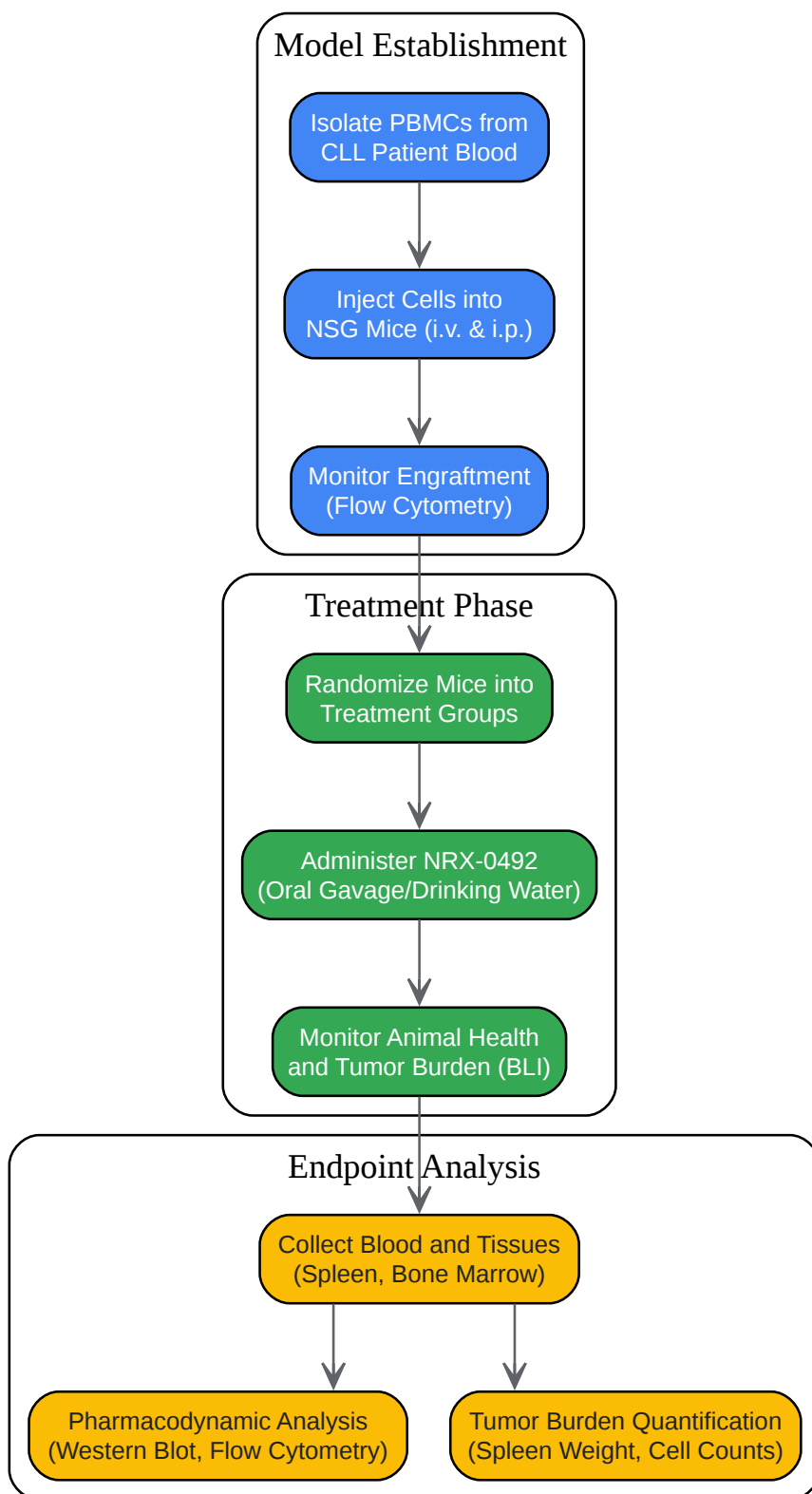
**NRX-0492** is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Bruton's tyrosine kinase (BTK).[1][2] BTK is a clinically validated target in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[1][2] **NRX-0492** has demonstrated efficacy in degrading both wild-type and C481S mutant BTK, a common mechanism of resistance to covalent BTK inhibitors.[1][2] These application notes provide a comprehensive guide for the preclinical in vivo evaluation of **NRX-0492** using a patient-derived xenograft (PDX) model of CLL.

## Mechanism of Action

**NRX-0492** is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. This proximity induces the ubiquitination and subsequent proteasomal degradation of the BTK protein, leading to the inhibition of downstream signaling pathways crucial for B-cell proliferation and survival.

Signaling Pathway of **NRX-0492** Action





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## References

- 1. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)